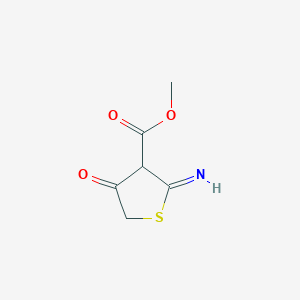
Methyl 2-imino-4-oxothiolane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-imino-4-oxothiolane-3-carboxylate is a heterocyclic compound containing a thiolane ring with an imino and oxo functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-imino-4-oxothiolane-3-carboxylate typically involves the condensation of thioglycolic acid derivatives with appropriate carbonyl compounds under basic conditions. One common method includes the reaction of methyl thioglycolate with an α-bromoacinnamate in the presence of sodium methoxide in dry methanol . The reaction proceeds through a nucleophilic substitution mechanism, forming the desired thiolane ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-imino-4-oxothiolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the imino group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imino derivatives
Substitution: Substituted thiolane derivatives
Aplicaciones Científicas De Investigación
Methyl 2-imino-4-oxothiolane-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with unique properties, such as corrosion inhibitors and organic semiconductors
Mecanismo De Acción
The mechanism of action of methyl 2-imino-4-oxothiolane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imino and oxo functional groups can form hydrogen bonds and other non-covalent interactions with target molecules, modulating their activity. Additionally, the thiolane ring structure can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Methyl 2-imino-4-oxothiolane-3-carboxylate can be compared with other thiolane derivatives, such as:
- Methyl 4-oxothiolane-3-carboxylate
- Methyl 2-methyl-4-oxothiolane-3-carboxylate
These compounds share similar structural features but differ in their functional groups and substitution patterns. The presence of the imino group in this compound makes it unique and may confer distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
90312-12-2 |
|---|---|
Fórmula molecular |
C6H7NO3S |
Peso molecular |
173.19 g/mol |
Nombre IUPAC |
methyl 2-imino-4-oxothiolane-3-carboxylate |
InChI |
InChI=1S/C6H7NO3S/c1-10-6(9)4-3(8)2-11-5(4)7/h4,7H,2H2,1H3 |
Clave InChI |
KVIIINLSAVVFTB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C(=O)CSC1=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Chloro-4-methyl-6-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12073261.png)
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B12073266.png)




![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B12073299.png)
![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B12073305.png)


